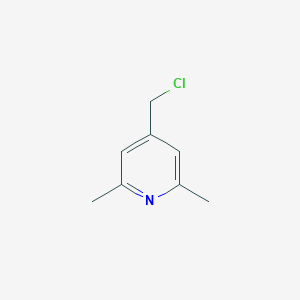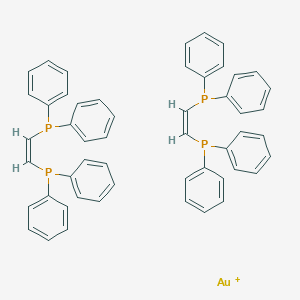
AU(Bdpe)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AU(Bdpe)2 is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a coordination complex with the chemical formula [Au(Bdpe)2]ClO4, where Bdpe refers to bis(diphenylphosphino)ethane. This compound has unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of AU(Bdpe)2 is not yet fully understood. However, it has been suggested that it may act by inducing apoptosis, which is a process of programmed cell death. Additionally, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth.
Efectos Bioquímicos Y Fisiológicos
AU(Bdpe)2 has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains. Furthermore, AU(Bdpe)2 has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AU(Bdpe)2 has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it exhibits low toxicity in vitro, making it safe for use in cell culture experiments. However, one limitation of AU(Bdpe)2 is that it is relatively unstable in solution, which may affect its activity and efficacy.
Direcciones Futuras
There are several future directions for research on AU(Bdpe)2. One area of focus is the development of new cancer therapies based on AU(Bdpe)2. Additionally, further research is needed to fully understand the mechanism of action of AU(Bdpe)2 and its potential applications in materials science. Furthermore, there is a need for more studies on the toxicity and pharmacokinetics of AU(Bdpe)2 to assess its potential as a therapeutic agent.
In conclusion, AU(Bdpe)2 is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a valuable tool for studying cellular processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
AU(Bdpe)2 can be synthesized through a simple and efficient method. It involves the reaction of gold(III) chloride trihydrate with bis(diphenylphosphino)ethane in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This method is advantageous because it produces high yields of pure AU(Bdpe)2.
Aplicaciones Científicas De Investigación
AU(Bdpe)2 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, it has been studied for its antimicrobial properties, which could be useful in the development of new antibiotics. Furthermore, AU(Bdpe)2 has been shown to have potential applications in materials science, such as in the development of new catalysts.
Propiedades
Número CAS |
116449-44-6 |
|---|---|
Nombre del producto |
AU(Bdpe)2 |
Fórmula molecular |
C52H44AuP4+ |
Peso molecular |
989.8 g/mol |
Nombre IUPAC |
[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;gold(1+) |
InChI |
InChI=1S/2C26H22P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-22H;/q;;+1/b2*22-21-; |
Clave InChI |
QMQIGTWPVCYIGL-RFLAESERSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
SMILES canónico |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
Sinónimos |
AU(BDPE)2 bis(1,2-bis(diphenylphosphino)ethene)gold (I) bis(1,2-bis(diphenylphosphino)ethene)gold (I) chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



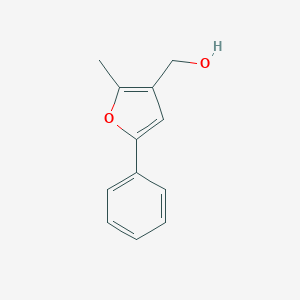
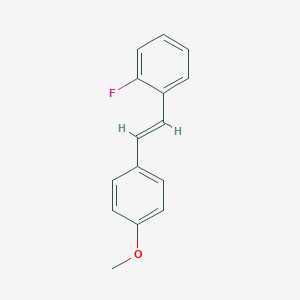
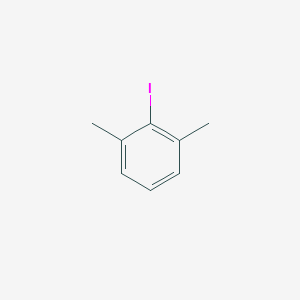
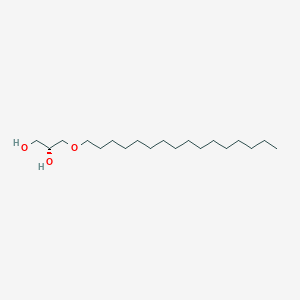
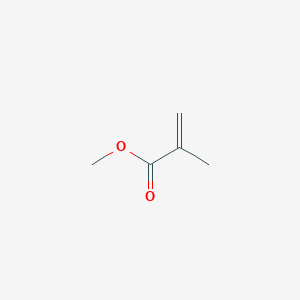

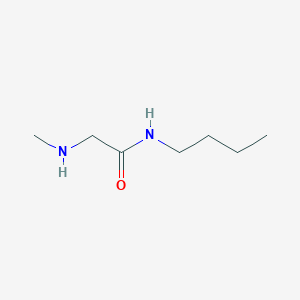
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
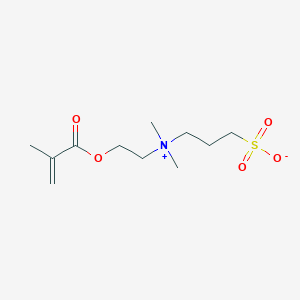
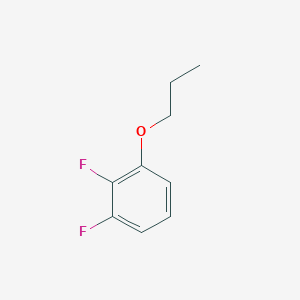
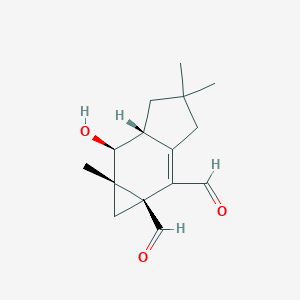
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
